molecular formula C27H35N3O2 B1194588 Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)- CAS No. 81541-32-4

Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-

Cat. No. B1194588
CAS RN: 81541-32-4
M. Wt: 433.6 g/mol
InChI Key: QKPASNYRBWHSBK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of BPEA is C27H35N3O2. It consists of two piperidine groups attached to the acridine ring through oxygen atoms. The molecular weight of BPEA is 433.5857 .


Chemical Reactions Analysis

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .

properties

IUPAC Name

3,6-bis(2-piperidin-1-ylethoxy)acridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O2/c1-3-11-29(12-4-1)15-17-31-24-9-7-22-19-23-8-10-25(21-27(23)28-26(22)20-24)32-18-16-30-13-5-2-6-14-30/h7-10,19-21H,1-6,11-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPASNYRBWHSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231194
Record name Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-

CAS RN

81541-32-4
Record name CL-246738 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081541324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CL-246738 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP2POU1MKN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 3,6-bis(2-chloroethoxy)acridine hydrochloride in piperidine was heated in a steel bomb at 80° C. for 24 hours. The excess piperidine was removed in vacuo and the residual solution was washed twice with 30 ml portions of saturated aqueous sodium bicarbonate and filtered. The filtrate was evaporated to a residue, giving 3,6-bis(2-piperidinoethoxy)acridine as yellow crystals, mp 129°-130° C.
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Synthesis routes and methods II

Procedure details

In accordance with the above flowchart, a 3,6-bis(2-chloroethoxy)acridine (1), where R1 is as described hereinabove, is reacted with piperidine in a steel bomb at about 60° to about 1000° C. for about 18 to about 36 hours, giving a 3,6-bis(2-piperidinoethoxy)acridine (3) which is then dissolved in methanol, treated with excess 30% hydrogen peroxide for about 12 to about 48 hours, then with platinum catalyst to destroy the excess peroxide and is purified by dry column chromatography on silica gel using the developing system methanol:triethylamine (20:1, v/v). The length of reaction time with hydrogen peroxide is the determining factor in whether a mono-oxide (4) or dioxide (5) is produced.
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